molecular formula C14H15NO2 B2815515 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid CAS No. 10523-60-1

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

Cat. No.: B2815515
CAS No.: 10523-60-1
M. Wt: 229.279
InChI Key: AZZZVAUBRCDMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product and the nature of the substituents.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is unique due to its specific acetic acid functional group attached to the carbazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZVAUBRCDMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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